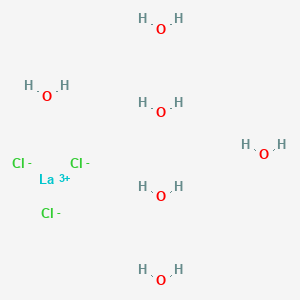

Lanthanum chloride (LaCl3), hexahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lanthanum(III) chloride hexahydrate (LaCl₃·6H₂O, CAS 17272-45-6) is a hygroscopic crystalline compound with a molecular weight of 353.36 g/mol . It is widely used as a precursor in synthesizing lanthanum-based materials, including catalysts, luminescent nanoparticles, and metal-organic frameworks (MOFs) . Its melting point is 91°C (decomposition), and it exhibits high solubility in water (~4.6 mol/kg at 25°C) . Safety data indicate skin irritation (H315), respiratory irritation (H335), and extreme toxicity to aquatic life (H400) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anhydrous lanthanum chloride can be produced by the ammonium chloride route. In the first step, lanthanum oxide is heated with ammonium chloride to produce the ammonium salt of the pentachloride:

La2O3+10NH4Cl→2(NH4)2LaCl5+6H2O+6NH3

In the second step, the ammonium chloride salt is converted to the trichlorides by heating in a vacuum at 350-400°C:

(NH4)2LaCl5→LaCl3+2HCl+2NH3

Biological Activity

Lanthanum chloride hexahydrate (LaCl₃·6H₂O) is an inorganic compound that has garnered attention in various fields, particularly in biomedical research due to its unique biological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Lanthanum chloride is a white crystalline solid that is highly soluble in water and alcohols. The hexahydrate form contains six molecules of water, contributing to its deliquescent nature, allowing it to absorb moisture from the air. This solubility is crucial for its biological interactions, as it dissociates into La³⁺ ions in aqueous solutions, which are the active species involved in biological processes .

-

Calcium Channel Blockade :

- LaCl₃ has been extensively studied for its ability to block divalent cation channels, particularly calcium channels. This property is significant as calcium ions play a pivotal role in various cellular functions, including muscle contraction and neurotransmitter release .

- Research indicates that La³⁺ ions can inhibit calcium-dependent processes, affecting cellular signaling pathways and potentially leading to altered physiological responses .

-

Phosphate Binding :

- Lanthanum chloride is utilized as a phosphate binder in patients with chronic kidney disease (CKD). It effectively reduces serum phosphate levels by binding phosphate ions in the gastrointestinal tract, thereby decreasing their absorption .

- In comparative studies, LaCl₃ demonstrated efficacy comparable to aluminum-based phosphate binders while exhibiting lower tissue accumulation and toxicity .

Case Studies and Experimental Evidence

-

Neurotoxicity Studies :

- An 18-day rat study assessed the neurotoxic effects of oral exposure to LaCl₃. Results indicated significant alterations in behavior and cognitive function at higher doses, highlighting potential neurotoxic risks associated with prolonged exposure .

- A chronic study revealed hepatic lesions and inflammatory responses at certain doses, emphasizing the need for caution regarding long-term administration .

- Vascular Calcification :

-

Phosphate Binding Efficacy :

- In a controlled trial comparing LaCl₃ with aluminum chloride in rats, both compounds effectively reduced phosphorus levels; however, lanthanum displayed a lesser degree of tissue transfer compared to aluminum, indicating its potential as a safer alternative for phosphate management in CKD patients .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Calcium Channel Blockade | Inhibits calcium channels, affecting muscle contraction and neurotransmitter release mechanisms. |

| Phosphate Binding | Binds dietary phosphate, reducing absorption and managing hyperphosphatemia in CKD patients. |

| Neurotoxic Effects | Exhibits potential neurotoxicity at elevated doses; requires caution in long-term use. |

| Vascular Calcification Modulation | Exhibits bidirectional effects on calcification; low doses inhibit while high doses promote calcification. |

Scientific Research Applications

Scientific Research Applications

1. Biochemical Research

- Lanthanum chloride is utilized to study calcium channel activity, particularly in muscle contraction mechanisms and cellular signaling pathways. Its ability to block divalent cation channels makes it a valuable tool in understanding physiological processes .

2. Catalysis

- As a Lewis acid, LaCl₃·6H₂O serves as a catalyst in various organic reactions. It facilitates the conversion of aldehydes to acetals and plays a role in the oxidative chlorination of methane to produce chloromethane . Additionally, it enhances catalysts used in Fluid Catalytic Cracking (FCC), converting heavy crude oil into valuable fuels like gasoline and diesel .

3. Material Science

- The compound is employed in the synthesis of scintillator materials when doped with cerium, which are crucial for detecting radiation . It also finds applications in the development of magnetic materials and other advanced materials due to its unique properties.

Environmental Applications

1. Water Treatment

- Lanthanum chloride has shown promise in environmental remediation, particularly in water treatment processes. It effectively removes anionic pollutants such as phosphate ions from wastewater, outperforming traditional materials like ion exchange resins and activated carbons . Its use in aquaculture helps prevent algae growth in water bodies .

2. Catalytic Transformation of Pollutants

- The compound aids in the catalytic transformation of harmful pollutants such as nitrogen oxides (NOx) and volatile organic compounds (VOCs) into less harmful substances, contributing to cleaner air and water .

Case Studies

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling LaCl₃·6H₂O in laboratory settings?

- Methodological Answer :

- Ventilation : Use mechanical ventilation (e.g., fume hoods) to avoid inhalation of dust or aerosols .

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Respiratory protection (NIOSH/MSHA-approved) is required if dust generation is unavoidable .

- Storage : Store in airtight containers at room temperature, away from strong oxidizers, to prevent hygroscopic degradation .

- Waste Disposal : Collect waste in sealed containers and incinerate in a chemical furnace with afterburners to mitigate aquatic toxicity risks (H400 classification) .

Q. How can researchers prepare standardized aqueous solutions of LaCl₃·6H₂O for spectroscopic analysis?

- Methodological Answer :

- Weighing : Due to hygroscopicity, weigh the compound rapidly in a controlled-humidity environment.

- Dissolution : Dissolve 3.43 g of LaCl₃·6H₂O (99.9% purity) in 1 L of deionized water to achieve a 1.1 g La³⁺/L solution. Filter to remove insoluble residues .

- Stabilization : Add dilute HCl (e.g., 4 mol/L) to prevent hydrolysis and maintain ionic strength .

Q. What are the key physical properties of LaCl₃·6H₂O relevant to experimental reproducibility?

- Methodological Answer :

- Melting Point : 91°C (decomposition observed) .

- Solubility : Highly water-soluble (4.6 mol/kg at 25°C). Pre-dry the compound if clumping occurs due to moisture absorption .

- Hygroscopicity : Use desiccators or vacuum-drying protocols to maintain anhydrous conditions during storage .

Advanced Research Questions

Q. How does LaCl₃·6H₂O function as a catalyst in organic synthesis, and what mechanistic insights exist?

- Methodological Answer :

- Catalytic Role : La³⁺ ions act as Lewis acids, polarizing carbonyl groups in reactions like α-aminonitrile synthesis. Optimize La³⁺ concentration (0.5–2.0 mol%) to balance reactivity and side reactions .

- Mechanistic Studies : Use FT-IR or NMR to track intermediate formation. For example, monitor lanthanum coordination shifts in reaction mixtures .

Q. What strategies mitigate batch-to-batch variability in LaCl₃·6H₂O-derived nanomaterials (e.g., La(OH)₃ nanorods)?

- Methodological Answer :

- Synthesis Control : Use cationic surfactants (e.g., CTAB) to template 1D nanostructures. Maintain a molar ratio of CTAB:La³⁺ at 2:1 to ensure uniform rod morphology .

- Purification : Centrifuge synthesized nanorods at 12,000 rpm for 15 minutes, followed by ethanol washing to remove unreacted precursors .

- Characterization : Validate crystallinity via XRD and surface morphology via SEM/TEM to confirm reproducibility .

Q. How can researchers assess the environmental impact of LaCl₃·6H₂O in aquatic systems?

- Methodological Answer :

- Acute Toxicity Testing : Follow OECD Guideline 202 (Daphnia magna immobilization test). LaCl₃·6H₂O exhibits LC₅₀ < 1 mg/L (H400 classification), requiring strict containment during disposal .

- Long-Term Ecotoxicity : Model bioaccumulation using ICP-MS to measure La³⁺ uptake in aquatic organisms. Compare results to EPA provisional thresholds (e.g., chronic exposure limits) .

Q. What analytical methods are optimal for quantifying trace impurities in LaCl₃·6H₂O?

- Methodological Answer :

- ICP-OES/MS : Analyze for transition metals (e.g., Fe, Ca) at ppm levels. Prepare standards with matrix-matched La³⁺ concentrations to avoid ionization interference .

- Thermogravimetric Analysis (TGA) : Determine hydrate stability by heating at 2°C/min to 200°C. Weight loss >30% indicates excess moisture or impurity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares LaCl₃·6H₂O with other hydrated rare earth chlorides and transition metal chlorides:

Notes:

- LaCl₃·6H₂O and its heptahydrate form differ in hydration state, affecting solubility and stability. The hexahydrate is preferred in industrial applications due to controlled hydration .

- Rare earth chlorides (ErCl₃·6H₂O, YbCl₃·6H₂O) share similar applications in nanomaterials but exhibit distinct luminescent properties due to their unique lanthanide ions .

- Aluminum chloride hexahydrate (AlCl₃·6H₂O) has lower molecular weight and higher water solubility but is corrosive (Risk Code C) , unlike LaCl₃·6H₂O, which is primarily an irritant .

Properties

CAS No. |

17272-45-6 |

|---|---|

Molecular Formula |

Cl3H12LaO6 |

Molecular Weight |

353.35 g/mol |

IUPAC Name |

trichlorolanthanum;hexahydrate |

InChI |

InChI=1S/3ClH.La.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |

InChI Key |

CWDUIOHBERXKIX-UHFFFAOYSA-K |

SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[La+3] |

Canonical SMILES |

O.O.O.O.O.O.Cl[La](Cl)Cl |

Related CAS |

10099-58-8 (Parent) |

Synonyms |

lanthanum chloride lanthanum chloride, 140La-labeled lanthanum chloride, 141La-labeled lanthanum chloride, heptahydrate lanthanum chloride, hexahydrate lanthanum chloride, monohydrate lanthanum chloride, trihydrate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.